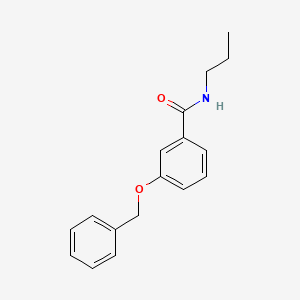

3-(benzyloxy)-N-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-11-18-17(19)15-9-6-10-16(12-15)20-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYFTVIJQIPXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Benzyloxy N Propylbenzamide

Established Synthetic Pathways for Benzamide (B126) Core Structures

The formation of the central benzamide scaffold is a cornerstone of organic synthesis, with numerous reliable methods at the chemist's disposal. These can be broadly categorized into reactions that form the amide bond and those that introduce or modify functional groups on the aromatic ring.

Amide Coupling Reactions for N-Alkylation and N-Arylation

The N-alkylation of a benzamide or the coupling of a benzoic acid derivative with an amine are common strategies to introduce the N-propyl group. Direct N-alkylation of a primary amide can be challenging due to the low nucleophilicity of the amide nitrogen. However, methods using strong bases like sodium hydride to deprotonate the amide, followed by reaction with an alkyl halide, can be effective. chemguide.co.uk

More commonly, the amide bond is formed by coupling a carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid. A classic approach is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. chemguide.co.ukchemguide.co.uk The reaction between ethanoyl chloride and ethylamine, for instance, proceeds via a nucleophilic addition-elimination mechanism to form N-ethylethanamide. chemguide.co.ukchemguide.co.uk

A wide array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and propylphosphonic anhydride (B1165640) (T3P) are frequently employed. frontiersin.orggoogle.com For example, a sustainable method for the synthesis of N-acyl tryptamines utilizes T3P as a coupling reagent in a one-pot procedure at room temperature. frontiersin.org The use of boric acid or borate (B1201080) esters has also been reported as a "green" alternative for amide coupling. google.com

The choice of solvent and base is critical for optimizing these reactions. Solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile (B52724) are common, and bases such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) are often used to neutralize the acid formed during the reaction. jrespharm.comorgsyn.org

| Coupling Reagent | Amine | Carboxylic Acid | Solvent | Base | Yield (%) | Reference |

| T3P | Tryptamine | Stearic Acid | Ethyl Acetate | Et3N | >95 | frontiersin.org |

| DMT-MM | Various amines | Benzoic acid | Not specified | Triethylamine | - | google.com |

| Boric Acid | Various amines | Benzoic acid | Toluene | - | - | google.com |

| TiCl4 | Propylamine | Various | Pyridine | - | >90 | google.com |

Benzylation Strategies for Oxygen Functionalities

The introduction of the benzyloxy group onto the benzamide core is typically achieved through a Williamson ether synthesis. This involves the reaction of a hydroxyl-substituted benzamide with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base, commonly potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then displaces the halide on the benzyl group. nih.govmdpi.com

For instance, the synthesis of 3,5-bis(benzyloxy)benzoic acid starts from methyl 3,5-dihydroxybenzoate, which is refluxed with benzyl bromide and potassium carbonate in acetonitrile. nih.gov Similarly, 3-benzyloxy-5-chlorobenzoic acid can be prepared by treating 3-hydroxy-5-chlorobenzoic acid with sodium hydride in dimethylformamide followed by the addition of benzyl bromide. mdpi.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF and acetonitrile being effective.

Targeted Synthesis of 3-(Benzyloxy)-N-propylbenzamide and Specific Analogues

The synthesis of the specific molecule this compound can be approached through two primary retrosynthetic pathways, each with its own set of considerations for precursor development and reaction optimization.

Development of Precursor Molecules

Two logical precursor molecules for the synthesis of this compound are 3-benzyloxybenzoic acid and 3-hydroxy-N-propylbenzamide.

Synthesis of 3-Benzyloxybenzoic Acid: This precursor can be synthesized from the readily available 3-hydroxybenzoic acid. The reaction involves the protection of the hydroxyl group as a benzyl ether. A typical procedure would involve dissolving 3-hydroxybenzoic acid in a suitable solvent like ethanol (B145695) or DMF, adding a base such as potassium carbonate or sodium hydroxide, followed by the addition of benzyl chloride or benzyl bromide. researchgate.net The reaction mixture is often heated to ensure complete conversion.

Synthesis of 3-Hydroxy-N-propylbenzamide: This precursor can be prepared by the amide coupling of 3-hydroxybenzoic acid with propylamine. Standard coupling agents like EDC or T3P can be used to facilitate this reaction. Alternatively, 3-hydroxybenzoic acid can be converted to its acyl chloride, which then reacts with propylamine.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Amide Coupling Step: When coupling 3-benzyloxybenzoic acid with propylamine, several factors can be fine-tuned. The choice of coupling reagent, solvent, temperature, and reaction time all play a significant role. For example, in the synthesis of N-alkyl propanamides, the reaction of an azide (B81097) with an amine was carried out at -5 °C for 24 hours in ethyl acetate. The workup procedure, including washes with acidic and basic solutions, is important for removing unreacted starting materials and byproducts.

Benzylation Step: For the benzylation of 3-hydroxy-N-propylbenzamide, the choice of base and solvent is critical. Stronger bases like sodium hydride may lead to faster reactions but can also increase the risk of side reactions. Milder bases like potassium carbonate are often sufficient. The reaction temperature can also be optimized; while some benzylations proceed at room temperature, others may require heating. nih.govmdpi.com

| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amide Coupling | 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide, n-propyl amine | Ethyl Acetate | -5 | 24 | 76 | |

| Benzylation | Methyl 3,5-dihydroxybenzoate, Benzyl bromide, K2CO3 | Acetonitrile | Reflux | 48 | - | nih.gov |

| Amide Formation | Benzoic acid methyl ester, Methylamine | Water | 40 | 8 | 84 | mdpi.com |

Chemo- and Regioselective Synthesis Considerations

In the synthesis of more complex analogues of this compound, chemo- and regioselectivity become important considerations.

Chemoselectivity: When a molecule contains multiple reactive functional groups, it is essential to ensure that the desired reaction occurs without affecting other parts of the molecule. For example, if a starting material contains both a carboxylic acid and another reactive group, the choice of reagents for the amide coupling must be selective for the carboxylic acid. The use of mild coupling agents can often prevent unwanted side reactions.

Regioselectivity: In cases where a molecule has multiple similar functional groups, such as two hydroxyl groups on the benzene (B151609) ring, controlling which group reacts is a challenge of regioselectivity. For instance, in the synthesis of a di-substituted benzamide, the position of substitution can be directed by the electronic and steric properties of the existing substituents on the ring. In some cases, protecting groups may be necessary to ensure the reaction occurs at the desired position.

The synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide via a one-pot three-component tandem reaction highlights the importance of controlling reaction pathways to achieve the desired product. The development of catalytic systems, for instance using manganese for N-alkylation, can also offer high selectivity and efficiency.

Advanced Synthetic Techniques for Expanding Benzamide Diversity

The synthesis of this compound and its derivatives can be achieved through a variety of advanced organic chemistry reactions. These methods offer pathways to introduce structural complexity and diversity, which is crucial for developing new compounds with potential applications in various fields of chemical research.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate complex molecules. tcichemicals.comresearchgate.net

One of the most prominent MCRs for amide synthesis is the Passerini reaction . This three-component reaction involves a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgpulsus.com For the synthesis of a precursor to this compound, a variation of the Passerini reaction could be envisioned.

Another powerful MCR is the Ugi reaction , a four-component condensation between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is known for its high yields and compatibility with a wide range of functional groups. wikipedia.org This reaction could be adapted to synthesize derivatives of this compound by carefully selecting the appropriate starting materials. For instance, using 3-(benzyloxy)benzoic acid, propylamine, an appropriate aldehyde, and an isocyanide could lead to a diverse set of dipeptidomimetic structures. organic-chemistry.org

| Multi-component Reaction | Reactants | Product Type | Relevance to this compound |

| Passerini Reaction | Carboxylic acid, Aldehyde/Ketone, Isocyanide | α-acyloxy amide | Synthesis of functionalized precursors. wikipedia.orgacs.org |

| Ugi Reaction | Carboxylic acid, Aldehyde/Ketone, Amine, Isocyanide | bis-amide | Creation of diverse peptidomimetic derivatives. wikipedia.orgorganic-chemistry.org |

Directed Metallation and Carbanion Chemistry

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce new substituents. wikipedia.org

In the context of this compound, both the amide and the benzyloxy group can act as DMGs. The amide group is a particularly strong DMG. wikipedia.org Treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) would likely lead to deprotonation at the C2 or C4 positions of the benzamide ring. The resulting carbanion, a negatively charged carbon ion, is a potent nucleophile that can react with a wide range of electrophiles. youtube.com This allows for the introduction of various functional groups, such as halogens, alkyl groups, or carbonyls, at specific positions on the aromatic ring, leading to a diverse array of derivatives. baranlab.org

The stability of the carbanion intermediate is influenced by factors such as inductive effects and resonance. youtube.com The choice of base and reaction conditions can influence the regioselectivity of the metalation. uwindsor.ca

Purification and Characterization Methodologies for Novel Benzamide Compounds

The successful synthesis of novel benzamide derivatives requires robust methods for their purification and structural elucidation.

Chromatographic Techniques (e.g., HPLC, TLC)

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of a chemical reaction in real-time. It is a quick and inexpensive method to determine the number of components in a mixture and to find an appropriate solvent system for column chromatography. For a compound like this compound, a typical mobile phase for TLC might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of organic compounds. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), is commonly employed for the purification of benzamide derivatives. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

| Chromatographic Technique | Principle | Application for Benzamide Derivatives |

| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Reaction monitoring and solvent system optimization. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure. | Purification and quantitative analysis of novel compounds. |

Spectroscopic Analyses (e.g., NMR, FTIR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons, the benzylic protons of the ether, and the protons of the N-propyl group. rsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, including the carbonyl carbon of the amide, the aromatic carbons, the benzylic carbon, and the carbons of the propyl group. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the N-H stretch and C=O stretch of the secondary amide, as well as C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic parts of the molecule. researchgate.netspectroscopyonline.comchemicalbook.comrsc.orgresearchgate.net The amide C=O stretch typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. nist.gov For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern can provide valuable structural information, for example, the loss of the propyl group or the benzyl group. researchgate.net

| Spectroscopic Technique | Information Obtained | Expected Data for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, benzylic, and N-propyl protons. rsc.org |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl, aromatic, benzylic, and propyl carbons. rsc.org |

| FTIR | Functional groups | N-H stretch, C=O stretch (amide), C-O stretch (ether). researchgate.netspectroscopyonline.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak and characteristic fragment ions. nist.gov |

X-ray Crystallographic Data for this compound Not Publicly Available

Comprehensive searches for the X-ray crystal structure of the chemical compound this compound have yielded no specific crystallographic data. Information regarding its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, does not appear to be available in the public domain or major crystallographic databases.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation, as well as insights into intermolecular interactions such as hydrogen bonding and packing arrangements in the crystal lattice. The process involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Despite extensive searches of chemical and crystallographic literature, no published reports containing a Crystallographic Information File (CIF) or detailed structural analysis for this compound were found. Consequently, crucial data required for a detailed discussion of its solid-state structure, including the creation of data tables for crystal data, data collection and refinement parameters, and selected bond lengths and angles, is absent.

While information exists for structurally related compounds, the strict focus of this article on this compound prevents the inclusion of data from these other molecules as a means of inference. The precise influence of the benzyloxy substituent at the 3-position of the phenyl ring, combined with the N-propyl amide group, on the crystal packing and molecular conformation can only be definitively understood through experimental X-ray diffraction analysis of the title compound. Without such data, any discussion on this topic would be purely speculative and fall outside the required scope of this work.

Therefore, the subsection on X-ray Crystallography for Solid-State Structure Elucidation cannot be completed at this time due to the lack of available experimental data.

Structure Activity Relationship Sar and Structure Mechanism Studies of 3 Benzyloxy N Propylbenzamide Analogues

Principles of Benzamide (B126) Scaffold Modification and SAR Exploration

The benzamide scaffold serves as a versatile template for designing ligands that target various receptors, including dopamine (B1211576) D2-like receptors (D2, D3, and D4). nih.gov The modification of this scaffold is a key strategy in medicinal chemistry to enhance affinity, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the benzamide ring significantly impact the interaction of these ligands with their biological targets. Studies have shown that polar substituents on the benzamide ring, particularly at the meta (5-) and para (4-) positions, play a crucial role in the structure-activity relationship, especially for D4 dopamine receptor antagonists. nih.gov For instance, the presence of a polar hydrogen-bond accepting group at the 5-position and/or a hydrogen-bond donating/accepting group at the 4-position can enhance binding affinity for the D4 receptor. nih.gov

Interestingly, these ring substituents may not directly interact with all receptor residues. Instead, they can orient the benzamide ring in such a way that other parts of the molecule, like the distal pyrrolidine (B122466) or diethylamine (B46881) moieties, can form favorable hydrophobic contacts with residues on transmembrane helices. nih.gov This indirect mediation of interaction highlights the complexity of ligand-receptor binding. Research has revealed a D4-specific SAR where substitution of a conserved threonine residue (Thr7.39) with alanine (B10760859) leads to enhanced binding affinity for substituted benzamides with these specific polar groups, an effect not observed in the D2 receptor. nih.govnih.gov This suggests distinct recognition features between D2 and D4 receptor subtypes that can be exploited for designing more selective ligands. nih.gov

The following table summarizes the influence of benzamide ring substituents on the activity of analogues:

| Ring Position | Substituent Type | Effect on D4 Receptor Affinity | Reference |

| 5- (meta) | Polar H-bond accepting | Enhanced affinity | nih.gov |

| 4- (para) | H-bond donating/accepting | Enhanced affinity | nih.gov |

The N-substituent of the benzamide, such as the N-propyl group in 3-(benzyloxy)-N-propylbenzamide, plays a significant role in determining the compound's affinity and selectivity for dopamine receptors. nih.gov The N-alkyl group can influence how the ligand fits into the receptor's binding pocket. Molecular modeling studies suggest the existence of two different receptor sites for N-alkyl substituents. nih.govebi.ac.uk An acyclic amide side chain, like the N-propyl group, is thought to adopt an extended conformation when bound to the receptor. nih.govebi.ac.uk

The benzyloxy moiety is another critical component of the this compound structure that can be modified to alter biological activity. The benzyl (B1604629) group can be substituted at various positions to explore interactions within the binding pocket. For instance, in a study of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, substitutions on the benzyl group were investigated to optimize inhibitory activity against the hepatitis C virus NS5B polymerase. nih.gov

Similarly, in the context of anticonvulsant compounds, SAR studies on (R)-N-benzyl 2-acetamido-3-methoxypropionamide revealed that the 4'-benzylamide position can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.gov This suggests that modifications to the benzyl portion of the benzyloxy group in this compound could be a viable strategy for modulating its pharmacological profile. The introduction of different substituents on the phenyl ring of the benzyloxy group can influence hydrophobic and electronic interactions with the target receptor. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. Conformational analysis of benzamide analogues has been performed using molecular mechanics calculations to understand their preferred shapes when binding to dopamine D2 receptors. nih.govebi.ac.uk These studies indicate that benzamides with high affinity for the D2 receptor adopt low-energy conformations when bound. nih.govebi.ac.uk

Stereochemical Considerations and Enantiomeric Selectivity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities. For benzamides with a chiral center, such as those with an N-ethyl-2-pyrrolidinylmethyl side chain, the enantioselectivity can be rationalized by considering the different conformational energies of the receptor-bound enantiomers. nih.govebi.ac.uk

One enantiomer may fit more favorably into the binding site of the receptor than the other, leading to a significant difference in their potency. This has been observed in studies of various chiral ligands, where one enantiomer exhibits much higher affinity for the target receptor. nih.gov The stereochemistry of the molecule is therefore a critical factor in determining its pharmacological profile.

Molecular Recognition and Ligand-Target Interactions

The biological effect of this compound and its analogues is initiated by their binding to a specific target, such as a dopamine receptor. This molecular recognition process involves a complex interplay of various non-covalent interactions between the ligand and the amino acid residues of the receptor's binding pocket. nih.gov

Substituted benzamides are known to interact with transmembrane helices of dopamine receptors. nih.gov For instance, docking studies of substituted benzamides into models of the D4 receptor, based on the crystal structure of the D3 receptor, suggest that interactions with residues in transmembrane helices 5 (TM5) and 6 (TM6) constrain the position of the benzamide ring. nih.gov This positioning can lead to steric crowding between the N-substituent (e.g., pyrrolidinyl or diethylamine moieties) and residues in TM7. nih.gov

The following table summarizes key ligand-target interactions for benzamide analogues at dopamine receptors:

| Ligand Moiety | Interacting Receptor Region/Residue | Type of Interaction | Reference |

| Benzamide Ring | Transmembrane Helices 5 & 6 | Constrains ring position | nih.gov |

| N-Substituent | Transmembrane Helix 7 | Steric interactions | nih.gov |

| Polar Ring Substituents | Indirectly with TM7 residues | Orientation for hydrophobic contacts | nih.gov |

The specific amino acid residues involved in these interactions can differ between dopamine receptor subtypes, providing a basis for subtype selectivity. nih.gov For example, the differential interaction with a conserved threonine residue in TM7 of D2 and D4 receptors contributes to the D4-subtype-specific SAR of certain benzamides. nih.govnih.gov Understanding these molecular recognition events at an atomic level is crucial for the rational design of new and improved therapeutic agents.

Hydrogen Bonding Networks

Hydrogen bonds are pivotal in defining the orientation of benzamide analogues within protein binding sites. The amide moiety (-CONH-) in the core structure is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group).

In analogues of the title compound, intermolecular hydrogen bonds are fundamental to the formation of organized supramolecular structures. For instance, studies on structurally related N²-(benzoyloxy)benzamidines show that molecules can be linked into chains by single N—H⋯N hydrogen bonds. researchgate.net More complex networks can also arise. In some substituted N-benzyl-N-(pyrazol-5-yl)acetamides, a combination of C-H···O and C-H···π(arene) hydrogen bonds can link molecules into extensive sheets. nih.gov The amide oxygen is a common acceptor for such interactions. nih.gov Similarly, analysis of N²-(2-hydroxybenzoyloxy)benzamidine reveals intricate sheets formed by a combination of three-centre N—H⋯(N,O) and two-centre C—H⋯O hydrogen bonds. researchgate.net These patterns highlight the capacity of the benzamide scaffold to engage in multiple hydrogen-bonding schemes, which are critical for stabilizing ligand-receptor complexes.

Table 1: Examples of Hydrogen Bonding in Benzamide Analogues

| Interacting Atoms | Bond Type | Resulting Structure | Reference |

|---|---|---|---|

| N—H⋯N | Two-centre | Chains | researchgate.net |

| N—H⋯O | Two-centre | Sheets | researchgate.net |

| C—H⋯O | Two-centre | Chains or Sheets | researchgate.netnih.gov |

| N—H⋯(N,O) | Three-centre | Sheets | researchgate.net |

Hydrophobic Interactions

Hydrophobic interactions, driven by the tendency of nonpolar moieties to aggregate in an aqueous environment, are critical for the binding affinity of this compound analogues. The key hydrophobic fragments in the parent molecule are the benzyl group and the N-propyl group.

The benzyl group, in particular, can fit into hydrophobic pockets within a receptor binding site. The importance of such interactions is well-documented; the indole (B1671886) side chain of tryptophan, for example, leverages its hydrophobic and aromatic properties to engage in diverse interactions within protein structures. nih.gov Alterations to these hydrophobic groups can significantly impact biological activity. In quantitative structure-activity relationship (QSAR) studies of related vanilloid receptor ligands, the hydrophobic fields generated by such substituents were found to be a key determinant of binding affinity. nih.gov This underscores the principle that optimizing the size, shape, and character of these nonpolar groups is a central strategy in enhancing the potency of these analogues.

π-Stacking and Aromatic Interactions

The two aromatic rings in this compound—the benzamide ring and the benzyl ring—are capable of engaging in π-stacking and other aromatic interactions. These non-covalent interactions are crucial for both molecular conformation and receptor binding. nih.gov

Theoretical and experimental studies confirm that π-π stacking interactions play a key role in the stability of protein secondary and tertiary structures and are instrumental in the binding of ligands to protein active sites. nih.gov In related heterocyclic compounds, aromatic π-π stacking interactions have been observed to link molecular chains into more complex sheet structures. researchgate.net The nature of these interactions is sensitive to substituents on the aromatic rings. Electron-withdrawing groups can reduce π-π repulsion and lead to more stable stacking arrangements. ucl.ac.uk

The significance of these interactions is highlighted in studies of various enzyme inhibitors. For example, N-aryl iminochromenes have been shown to inhibit cyclooxygenase enzymes, with their efficacy attributed to favorable π-π stacking interactions between the compound's aromatic scaffold and aromatic residues in the enzyme's active site. rsc.org Computational studies on DNA bases and substituted benzenes have further refined the understanding of these forces, showing that hybrid density functional theory can accurately model the energetics of π-stacked systems. nih.gov This confirms that the aromatic moieties of this compound analogues are not merely structural spacers but are active participants in molecular recognition. nih.govnih.gov

Computational Approaches to SAR

Computational chemistry provides powerful tools for elucidating structure-activity relationships, guiding the design of more potent and selective molecules. These methods range from quantifying the relationship between physicochemical properties and activity (QSAR) to simulating the direct interaction between a ligand and its receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com This approach is founded on the principle that variations in the structural or physicochemical properties of molecules are responsible for the differences in their activities. nih.gov

For classes of compounds analogous to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven valuable. In a study of thiourea (B124793) analogues acting as vanilloid receptor ligands, CoMFA and CoMSIA models were developed to understand the relationship between their structures and binding affinities. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields positively or negatively influence activity, thereby guiding future molecular design. The statistical robustness of these models, indicated by their cross-validated (R²(cv)) and fitted (R²) correlation coefficients, confirms their predictive power. nih.govnih.gov

Table 2: Statistical Results of a 3D-QSAR Study on Structurally Related Ligands

| Model | R² (Cross-validated) | RMSE (Cross-validated) | R² (Fitted) | RMSE (Fitted) | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.407 | 0.532 | 0.705 | 0.375 | nih.gov |

| CoMSIA | 0.336 | 0.563 | 0.693 | 0.382 | nih.gov |

R²: Correlation coefficient; RMSE: Root Mean Square Error

Ligand-based and Structure-based Drug Design Principles

Drug design strategies are broadly categorized as either ligand-based or structure-based. researchgate.net Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that are known to bind to the target, using methods like pharmacophore modeling and QSAR to deduce the structural requirements for binding. nih.govnih.gov

Structure-based drug design (SBDD), conversely, utilizes the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the direct design of ligands that are complementary in shape and chemical properties to the target's binding site.

In a recent study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which are structurally related to the title compound, a structure-based approach was used to investigate their antiproliferative mechanism. mdpi.com Molecular docking simulations were performed to predict the binding mode of these compounds within the zinc finger ubiquitin-binding domain of the HDAC6 enzyme. The results highlighted a specific binding pattern where the quinoxaline (B1680401) ring system (analogous to the benzamide core) played a crucial role. mdpi.com To further refine these predictions, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were used to estimate the binding free energy for each compound, providing a more accurate correlation with their experimental IC₅₀ values. mdpi.com This integrated computational approach exemplifies how SBDD principles can successfully rationalize the SAR of a compound series and guide the optimization of lead compounds.

Table 3: Calculated Binding Free Energies of Benzyloxyquinoxaline Analogues

| Compound | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| Compound 2 | -44.99 | mdpi.com |

| Compound 6k | -42.76 | mdpi.com |

| Compound 6g | -37.05 | mdpi.com |

Biological Activities and Preclinical Investigation of Benzamide Derivatives Excluding Clinical Human Trials

In Vitro and Ex Vivo Assay Systems for Activity Profiling

In vitro and ex vivo assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a molecular and cellular level. These assays provide crucial information on a compound's mechanism of action, potency, and selectivity before advancing to more complex in vivo studies.

Benzamide (B126) derivatives are widely recognized for their ability to inhibit various enzymes, a key mechanism in their therapeutic effects.

One of the most prominent targets for benzamide derivatives is the family of Histone Deacetylases (HDACs) . HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. researchgate.net Numerous benzamide-based compounds have been developed as HDAC inhibitors. nih.gov For instance, a series of quinazolinyl-containing benzamide derivatives have demonstrated potent inhibitory activity against HDAC1. nih.gov One notable compound from this series, 11a , not only surpassed the known class I selective HDAC inhibitor MS-275 in enzymatic inhibition but also in its anti-proliferative effects against several cancer cell lines. nih.gov The benzamide moiety in these inhibitors typically functions as a zinc-binding group, chelating the zinc ion in the active site of the enzyme. researchgate.net The potency and selectivity of these inhibitors can be modulated by modifications to other parts of the molecule. nih.gov

The structural features of benzamide derivatives also make them candidates for inhibiting other enzymes. While specific studies on 3-(benzyloxy)-N-propylbenzamide are not available, the general class of benzamides has been investigated for a wide range of enzyme inhibitory activities. The core benzamide scaffold is a versatile starting point for the design of inhibitors for enzymes such as Monoamine Oxidase A (MAO A) , Acetylcholinesterase , and the Proteasome , all of which are important targets in neurodegenerative diseases and cancer.

Table 1: Examples of Enzyme Inhibition by Benzamide Derivatives

| Compound Class | Target Enzyme | Findings | Reference |

|---|---|---|---|

| Quinazolinyl-containing benzamides | HDAC1 | Compound 11a showed superior inhibitory activity compared to MS-275 and significant anti-proliferative effects in cancer cell lines. | nih.gov |

| Benzamide-based derivatives | HDAC1, HDAC2, HDAC3 | Compound 7j was identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65, 0.78, and 1.70 μM, respectively. | nih.gov |

| Sulfamoyl-benzamides | h-NTPDases | Compound 3i was a potent inhibitor of h-NTPDase1 and h-NTPDase3. | rsc.org |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Benzamide derivatives have shown promise as ligands for several receptor types.

Transient Receptor Potential Vanilloid-1 (TRPV1) is a key receptor involved in pain sensation. The development of TRPV1 antagonists is a promising approach for the treatment of pain. Benzamide derivatives have been successfully developed as potent TRPV1 antagonists. nih.gov Starting from a hit compound identified through high-throughput screening, researchers have synthesized benzamide derivatives with significant antagonistic activity, with some compounds exhibiting IC50 values in the low nanomolar range in capsaicin-induced calcium influx assays. nih.gov

The cannabinoid receptors (CB1 and CB2) are another important target for therapeutic intervention, particularly in the areas of pain, inflammation, and central nervous system disorders. The endocannabinoid system's own ligands, such as anandamide, share structural similarities with some benzamide derivatives. This has spurred interest in developing benzamide-based cannabinoid receptor modulators. nih.gov Conformationally constrained analogs of taranabant, a known CB1 receptor inverse agonist, have been synthesized to explore the structural requirements for binding. researchgate.net

While direct evidence for the interaction of this compound with bradykinin receptors is lacking, the structural versatility of the benzamide scaffold suggests that derivatives could be designed to target these G-protein coupled receptors, which are implicated in inflammation and pain.

Table 2: Receptor Binding Activity of Benzamide Derivatives

| Compound Class | Target Receptor | Assay Type | Findings | Reference |

|---|---|---|---|---|

| Indole (B1671886) and naphthyl-containing benzamides | TRPV1 | Capsaicin-induced calcium influx | Potent antagonists with IC50 values as low as 14 nM. | nih.gov |

| Taranabant analogs | Cannabinoid Receptor 1 (CB1) | Receptor binding affinity | Conformational constraints significantly impacted potency. | researchgate.net |

Cell-based assays are crucial for confirming that a compound can enter cells and interact with its intended target in a physiological context. catapult.org.uk These assays can measure target engagement and the subsequent modulation of cellular pathways. reactionbiology.com

Several techniques are employed, including the Cellular Thermal Shift Assay (CETSA), which measures the stabilization of a target protein upon ligand binding, and Bioluminescence Resonance Energy Transfer (BRET), which can monitor ligand binding in real-time. catapult.org.ukresearchgate.net For instance, a cell-based target engagement assay was developed to identify ligands for the cereblon E3 ubiquitin ligase, which were then used to create HDAC6 degraders. nih.gov This demonstrates the power of cell-based assays in not only confirming target interaction but also in guiding the design of novel therapeutic agents. nih.gov

The anti-proliferative activity of benzamide-based HDAC inhibitors has been evaluated in various cancer cell lines, confirming that their enzymatic inhibitory activity translates into a functional cellular response. nih.govnih.gov

Preclinical In Vivo Models for Mechanistic Studies

Preclinical in vivo models are essential for evaluating the efficacy and mechanism of action of a compound in a living organism before it can be considered for human trials.

The anti-inflammatory potential of benzamide and related benzimidazole (B57391) derivatives has been demonstrated in various animal models. nih.govnih.gov A common model is the carrageenan-induced paw edema model in rodents, which is used to assess acute inflammation. nih.govijpras.com In one study, newly synthesized benzimidazole derivatives showed a comparable anti-inflammatory effect to the standard drug diclofenac (B195802) sodium in this model. nih.gov These in vivo findings validated the in vitro results, suggesting that these compounds are promising candidates for further development as anti-inflammatory agents. nih.gov

Benzamide derivatives have a well-documented history of antimicrobial and antifungal activities. nanobioletters.com Their efficacy has been tested against a range of pathogens in various models.

In vitro studies have shown that novel benzamide derivatives containing a triazole moiety exhibit good to excellent activity against several phytopathogenic fungi. nih.gov For example, compound 6h from this series showed superior activity against Alternaria alternata compared to the commercial fungicide myclobutanil. nih.gov Similarly, other studies have reported the potent antibacterial activity of benzamide derivatives against both Gram-positive and Gram-negative bacteria. nanobioletters.commdpi.com For instance, one study found that compound 5a had excellent activity against B. subtilis and E. coli. nanobioletters.com

The antimicrobial potential of benzimidazole derivatives, which share structural similarities with benzamides, has also been extensively studied. researchgate.netnih.gov These compounds have shown efficacy against a spectrum of bacteria and fungi, highlighting the potential of this chemical class in combating infectious diseases. researchgate.net

Table 3: Preclinical In Vivo and In Vitro Antimicrobial/Antifungal Activity of Benzamide Derivatives

| Compound Class | Model/Organism | Findings | Reference |

|---|---|---|---|

| Benzimidazole derivatives | Carrageenan-induced mice paw edema | Comparable anti-inflammatory effect to diclofenac sodium. | nih.govnih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria alternata | Compound 6h had an EC50 of 1.77 µg/mL, superior to myclobutanil. | nih.gov |

| N-Benzamide derivatives | B. subtilis and E. coli | Compound 5a showed significant zones of inhibition (25 and 31 mm) and low MIC values. | nanobioletters.com |

| N-phenylbenzamides | S. aureus, E. coli, C. albicans | Compounds demonstrated inhibitory activity against all tested microbes. | mdpi.com |

Anticancer Activity in Non-Human Cell Lines and Xenograft Models

Benzamide derivatives have demonstrated a wide range of anticancer activities in various preclinical models. For instance, a series of novel N-benzylbenzamide derivatives were synthesized and shown to be potent tubulin polymerization inhibitors. One compound, 20b, displayed significant antiproliferative activities with IC₅₀ values between 12 and 27 nM against several cancer cell lines. In a liver cancer cell H22 allograft mouse model, its corresponding disodium (B8443419) phosphate (B84403) salt, 20b-P, significantly inhibited tumor growth and reduced microvessel density without notable toxicity.

Another study focused on N-2-(Phenylamino) benzamide derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for gastrointestinal cancers. The optimal compound, 1H-30, showed potent anticancer effects and suppressed the activation of the NF-κB pathway in cancer cells. In a CT26.WT tumor-bearing mouse model, 1H-30 decreased tumor growth, down-regulated COX-2 and MMP-9, and induced apoptosis.

Furthermore, some benzamide derivatives have been investigated for their ability to overcome multidrug resistance in cancer. The novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter.

Patient-derived xenograft (PDX) models, which involve implanting cancerous tissue from a patient's tumor directly into an immunodeficient mouse, are increasingly used to evaluate the efficacy of new anticancer agents, including benzamide derivatives. These models better preserve the original tumor's heterogeneity and microenvironment compared to traditional cell line-derived xenografts.

Below is a table summarizing the anticancer activity of selected benzamide derivatives in preclinical

Computational and Theoretical Investigations of 3 Benzyloxy N Propylbenzamide Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed examination of the electronic structure of molecules. These calculations are fundamental to predicting a range of properties, from spectroscopic characteristics to reactivity, without the need for empirical data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of many-body systems. bohrium.com It has been successfully applied to determine the optimized geometry and vibrational frequencies of benzamide (B126) derivatives and other related organic molecules. bohrium.comnih.gov For instance, the B3LYP method, a hybrid functional, combined with basis sets like 6-311G(d,p) or 6-311++G(2d,p), is commonly used for geometry optimization and frequency calculations. mdpi.com These calculations can predict structural parameters such as bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography. mdpi.com

Furthermore, DFT is employed to simulate spectroscopic properties, including Infrared (IR), ¹H-NMR, and ¹³C-NMR spectra. epstem.netnih.gov Theoretical vibrational frequencies are often scaled to improve agreement with experimental results. epstem.net Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, providing insights into the electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-energy LUMO. mdpi.com For a related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, the calculated HOMO-LUMO energy gap was found to be 5.3828 eV, indicating significant stability. mdpi.comdntb.gov.ua Analysis of the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Energy (eV) |

| E_HOMO | -6.9656 |

| E_LUMO | -1.5828 |

| Energy Gap (ΔE) | 5.3828 |

| Table 1: Frontier molecular orbital energies for 2-(N-allylsulfamoyl)-N-propylbenzamide, a related benzamide derivative. mdpi.comdntb.gov.ua |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. mdpi.comresearchgate.net

For benzamide and its derivatives, the MEP map typically shows negative potential around the electronegative oxygen and nitrogen atoms of the amide group, indicating these are sites for hydrogen bonding and interaction with electrophiles. nih.gov The aromatic ring often exhibits a mix of positive and negative regions, influencing its interaction with other molecules. researchgate.net This visualization is crucial for understanding intermolecular interactions, such as those involved in ligand-protein binding. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. scispace.comnih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govscispace.com

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. scispace.com The process involves generating various conformations of the ligand within the binding pocket and scoring them based on a force field that calculates the interaction energy. scispace.com A lower docking score generally indicates a more favorable binding affinity. scispace.com

For analogues of 3-(benzyloxy)-N-propylbenzamide, docking studies can elucidate how the benzyloxy and N-propyl groups orient themselves within a specific protein target. For example, in studies of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, a related class of compounds, docking revealed that the benzyloxy group's arylalkyl substituent extends into a cavity and interacts via π-π stacking. mdpi.com The binding free energy, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a more accurate estimation of binding affinity by considering solvation effects. mdpi.com

A critical outcome of molecular docking is the identification of key amino acid residues in the protein's active site that are involved in binding the ligand. scispace.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

In studies of aryl benzamide derivatives as allosteric modulators, docking simulations identified specific amino acid residues such as Pro655, Tyr659, and Trp945 as being crucial for binding. bohrium.com The interactions often involve hydrogen bonds with serine residues and π-π stacking with aromatic residues like tryptophan and phenylalanine. bohrium.com For instance, in a study of a chalcone (B49325) derivative, the carbonyl group was shown to form multiple hydrogen bonds with key protein residues, highlighting its importance for antibacterial activity. nih.gov Understanding these specific interactions is vital for the rational design of more potent and selective analogues.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the behavior of molecules over time. For this compound and its analogues, these simulations provide critical insights into their dynamic interactions with biological targets and their intrinsic flexibility, which are key determinants of their biological activity.

The stability of the complex formed between a ligand, such as a benzamide derivative, and its target protein is fundamental to its mechanism of action. MD simulations are a primary tool for evaluating this stability. nih.gov By simulating the solvated protein-ligand complex, researchers can monitor key metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand how the ligand's position and the protein's structure change over time.

For instance, in studies of various inhibitors, MD simulations are performed for time scales often up to 100 nanoseconds to evaluate the stability of the protein-ligand interactions. nih.gov The system is typically neutralized with ions and simulated under constant temperature and pressure to mimic physiological conditions. nih.gov The analysis of these simulations reveals whether the ligand remains securely in the binding pocket or if it is unstable and likely to dissociate.

| Parameter | Description | Typical Application in Benzamide Analogue Studies | Reference |

|---|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. | AMBER force fields (e.g., ff99sb for protein, gaff for ligands) are commonly used for protein-ligand simulations. | nih.gov |

| Simulation Time | The duration of the molecular dynamics simulation. | Simulations are often run for 100 ns to assess the long-term stability of the complex. | nih.gov |

| Analysis Metrics | Quantitative measures to assess stability and dynamics. | RMSD (Root Mean Square Deviation) to track conformational stability; RMSF (Root Mean Square Fluctuation) to assess flexibility of specific residues. | nih.gov |

| Binding Free Energy | The energy change upon binding of a ligand to a protein. | Methods like MM-PBSA (Molecular Mechanics with Poisson-Boltzmann and surface area solvation) are used to estimate the binding affinity. | acs.org |

For benzamidinium-containing compounds, a key conformational feature is the torsion angle formed by the N-C-C-C atoms, where the amidinium group connects to the phenyl ring. nih.gov Studies have revealed that benzamidinium derivatives exhibit variable conformational preferences, which can be influenced by the refinement protocol used in structural studies and the specific nature of the protein's active site. nih.govnih.gov While some computational models might suggest a planar conformation is preferred, experimental data from protein-ligand complexes often show a non-planar arrangement, with average torsion values around 33°. nih.gov

The flexibility is not limited to small fragments. In larger, more complex molecules like proteolysis targeting chimeras (PROTACs), conformational flexibility allows for environment-dependent shielding of polar groups, which can improve interactions with cell membranes. biorxiv.org The composition of molecular linkers is a major factor in determining this folding propensity. biorxiv.org Understanding these dynamics is crucial for designing molecules with optimized properties.

| Conformational Feature | Description | Observation in Benzamide Derivatives | Reference |

|---|---|---|---|

| Torsion Angle (N-C-C-C) | The dihedral angle between the amidine group and the phenyl ring. | Displays significant variability; non-planar conformations with an average value of 33° are commonly observed in protein-bound structures. | nih.gov |

| Rotatable Bonds | Bonds that allow for free rotation of the connected molecular fragments. | These are the primary determinants of the overall molecular shape and flexibility. | nih.gov |

| Environmental Influence | The effect of the surrounding medium (e.g., solvent, protein active site) on conformation. | The preferred conformation of a bound ligand can change when interacting with a protein receptor compared to its state in solution. | nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (excluding human-specific clinical interpretations)

In silico ADME predictions are computational methods used to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable characteristics and flag potential liabilities before resource-intensive experimental testing.

A key aspect of a molecule's pharmacokinetic profile is its metabolic stability. Compounds that are rapidly metabolized may have a short duration of action. In silico tools can predict which parts of a molecule are most susceptible to metabolic enzymes, often cytochromes P450.

For benzamide derivatives, structural modifications can be strategically employed to enhance metabolic stability. For example, replacing a metabolically labile ester linkage with a more robust amide bond is a known strategy to reduce metabolic vulnerability. researchgate.net Computational analyses can guide such modifications. Systematic studies using large libraries of metabolic drugs help to identify these metabolic vulnerabilities by observing the effects of specific chemical perturbations on cell viability. nih.gov

The ability of a compound to pass through biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for CNS targets, is critical for its efficacy. In silico models provide rapid predictions of these permeability and distribution properties.

Software platforms like SwissADME are widely used to calculate a range of molecular descriptors relevant to ADME properties. mdpi.com These tools assess compliance with established guidelines like Lipinski's Rule of Five and the Veber rule, which predict oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov For example, studies on various heterocyclic compounds have used these predictions to show good potential for intestinal absorption. nih.gov

Furthermore, these computational models can predict gastrointestinal absorption and blood-brain barrier permeation. mdpi.com For instance, predictions for certain benzimidazole (B57391) derivatives indicated high gastrointestinal absorption but an inability to cross the blood-brain barrier. mdpi.com Such predictions are invaluable for tailoring molecules to either remain in the periphery or to target the central nervous system.

| ADME Property | Prediction Method/Rule | Relevance for Benzamide Analogues | Reference |

|---|---|---|---|

| Drug-Likeness | Lipinski's Rule of Five | Predicts if a compound has properties that would make it a likely orally active drug in humans. Many benzamide derivatives are designed to comply with this rule. | nih.gov |

| Bioavailability/Absorption | Veber's Rule | Indicates good oral bioavailability based on the number of rotatable bonds and polar surface area. | nih.govnih.gov |

| Gastrointestinal (GI) Absorption | Computational Models (e.g., BOILED-Egg model) | Predicts the extent of absorption from the gut into the bloodstream. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Computational Models | Predicts whether a compound can cross the BBB to act on central nervous system targets. | mdpi.com |

| Plasma Protein Binding | In silico prediction | Estimates the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability. | mdpi.com |

Future Research Directions and Unexplored Potential of 3 Benzyloxy N Propylbenzamide Analogues

Exploration of Novel Biological Targets and Mechanisms

The therapeutic efficacy of benzamide (B126) derivatives is intrinsically linked to their interaction with specific biological targets. While some benzamides are known for their activity as dopamine (B1211576) receptor antagonists, recent investigations have begun to unveil a broader spectrum of molecular interactions, opening up new avenues for therapeutic applications.

Future research will likely focus on identifying and validating novel biological targets for 3-(benzyloxy)-N-propylbenzamide analogues. This exploration could lead to the development of treatments for a wider range of diseases beyond the traditional scope of benzamide drugs. For instance, studies have shown that certain benzamide derivatives can act as potent inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a key protein involved in the entry of the hepatitis B virus into liver cells. nih.gov This discovery points towards the potential of benzamide analogues in antiviral therapy.

Furthermore, the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation, has been identified as a target for novel benzamide derivatives. nih.gov Specifically, some analogues have demonstrated the ability to act as smoothened (SMO) antagonists, inhibiting the pathway and showing potential in cancer therapy, including for medulloblastoma cell lines resistant to existing treatments. nih.govresearchgate.net

Another area of interest is the role of benzamide analogues as inhibitors of histone deacetylases (HDACs), particularly HDAC6. An in-silico study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share structural similarities with benzamide derivatives, revealed a binding mechanism to the zinc finger ubiquitin-binding domain of HDAC6. mdpi.com This suggests a potential mechanism for their observed antiproliferative activity against various cancer cell lines. mdpi.com

The exploration of these and other novel targets will be crucial in expanding the therapeutic potential of this compound analogues.

Rational Design of Next-Generation Benzamide Derivatives with Enhanced Selectivity and Potency

The principle of rational drug design, which involves the creation of new medications based on a knowledge of a biological target, is central to the development of next-generation benzamide derivatives. The goal is to design molecules with improved selectivity for their intended target, thereby increasing their therapeutic efficacy and reducing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure of this compound and its analogues, researchers can identify key molecular features that govern their biological activity. For example, the introduction of fluorine atoms into benzamide derivatives has been shown to increase their binding affinity for cereblon (CRBN), a component of an E3 ubiquitin ligase complex. acs.org This finding is significant for the design of proteolysis-targeting chimeras (PROTACs), a new class of drugs that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. acs.org

Molecular docking and virtual screening are powerful computational tools that aid in the rational design process. These methods allow researchers to predict how a molecule will bind to a target protein, enabling the in-silico evaluation of large libraries of compounds before they are synthesized. nih.gov This approach has been successfully used to design benzamide derivatives as non-ulcerogenic anti-inflammatory agents by targeting the ATP binding site of the COX-2 receptor. nih.gov

Furthermore, the design of potent and selective blockers of the I(Ks) potassium channel, which is involved in cardiac repolarization, has been achieved through modifications of the benzamide scaffold. nih.gov These efforts have led to the identification of compounds with high selectivity over other cardiac ion channels, highlighting the potential for developing safer antiarrhythmic agents. nih.gov The strategic modulation of the benzamide scaffold has also yielded potent and selective ligands for the sigma-1 protein, a target implicated in various central nervous system disorders. nih.gov

Development of Advanced Synthetic Methodologies for Complex Benzamide Structures

The synthesis of novel and structurally complex benzamide derivatives often requires the development of new and efficient chemical reactions. Traditional methods for amide bond formation can sometimes be harsh or have limited substrate scope. Therefore, a key area of future research will be the innovation of advanced synthetic methodologies.

Recent advancements include the use of bioisosterism, where a functional group in a molecule is replaced by another with similar physical or chemical properties, to design and synthesize novel benzamides. This approach has been employed to create benzamides substituted with pyridine-linked 1,2,4-oxadiazoles, which have shown promising larvicidal and fungicidal activities. mdpi.com The synthetic route for these compounds involved key steps such as esterification, cyanation, cyclization, and aminolysis. mdpi.com

Researchers are also exploring greener and more efficient synthetic protocols. For example, ultrasound-assisted synthesis has been utilized for the one-pot, three-component tandem reaction to produce 2-(N-allylsulfamoyl)-N-propylbenzamide, a secondary sulfonamide derivative. mdpi.com This method offers advantages such as shorter reaction times and reduced environmental impact compared to conventional methods. mdpi.com

The development of robust and versatile synthetic strategies is crucial for accessing a wider diversity of benzamide structures, which in turn will facilitate the exploration of their biological potential. researchgate.netrsc.org

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery, including the research and development of benzamide derivatives. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

In the context of benzamide research, AI and ML can be applied to:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new benzamide analogues before they are synthesized. researchgate.net This can significantly reduce the time and cost associated with drug development.

De Novo Drug Design: Generative AI models can design entirely new benzamide structures with desired properties, providing novel starting points for drug discovery programs. acs.org

Reaction Optimization and Synthesis Planning: Machine learning models can optimize reaction conditions to improve yields and purity, and even predict the best synthetic routes for complex benzamide targets. eurekalert.orgnih.govacs.org By analyzing published reaction data, these tools can suggest retrosynthetic pathways and identify the most efficient ways to synthesize a target molecule. acs.org

The synergy between AI, automated synthesis platforms, and experimental validation holds the promise of accelerating the discovery and development of the next generation of benzamide-based therapeutics. eurekalert.org

Application of Multi-Omics Approaches in Preclinical Investigations

To gain a comprehensive understanding of the biological effects of this compound analogues, future preclinical investigations will increasingly rely on multi-omics approaches. This involves the integrated analysis of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.govnih.govmdpi.commdpi.com

By simultaneously examining changes in genes, RNA transcripts, proteins, and metabolites in response to treatment with a benzamide analogue, researchers can:

Elucidate Mechanisms of Action: Multi-omics data can provide a holistic view of the cellular pathways and networks that are modulated by a compound, offering deeper insights into its mechanism of action. nih.gov

Identify Biomarkers: The analysis of multi-omics data can help identify molecular biomarkers that can be used to predict a patient's response to a particular benzamide derivative or to monitor the efficacy of treatment. nih.govmdpi.com

Assess Safety and Toxicity: By revealing unintended off-target effects at the molecular level, multi-omics approaches can contribute to a more thorough assessment of a compound's safety profile.

The integration of multi-omics data presents significant computational challenges, but the development of advanced bioinformatics tools and analytical strategies is paving the way for its widespread application in preclinical drug development. nih.gov

Q & A

Q. What are the critical steps and safety protocols for synthesizing 3-(benzyloxy)-N-propylbenzamide?

- Methodological Answer : The synthesis involves multi-step reactions, including the use of O-benzyl hydroxylamine hydrochloride and acylating agents under controlled conditions. Prior to synthesis, conduct a hazard analysis (e.g., evaluating risks for dichloromethane, p-trifluoromethyl benzoyl chloride) and adhere to guidelines from Prudent Practices in the Laboratory. Use sodium carbonate as a base and monitor reaction temperatures to avoid decomposition. Purification typically involves chromatography or recrystallization. Always employ fume hoods, PPE, and monitor mutagenicity risks via Ames testing, as some anomeric amides exhibit mutagenicity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the benzyloxy and propylamide substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment requires High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Differential Scanning Calorimetry (DSC) can detect thermal decomposition, which is relevant given the compound’s instability upon heating .

Q. What are the primary biological or chemical applications of this compound in research?

- Methodological Answer : this compound serves as a building block for synthesizing complex heterocycles (e.g., benzoxazepines or thiazolo-pyridines) via functional group modifications. Its benzamide core is used to study enzyme inhibition or receptor interactions, particularly in medicinal chemistry. For biological assays, optimize solubility using DMSO or ethanol, and validate activity via dose-response experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for benzamide derivatives?

- Methodological Answer : Discrepancies in mutagenicity (e.g., Ames test results) may arise from structural variations (e.g., electron-withdrawing groups reducing mutagenic potential). Conduct comparative mutagenicity assays under standardized conditions (e.g., OECD Test Guideline 471) using Salmonella typhimurium strains TA98 and TA100. Cross-reference with structurally similar compounds (e.g., benzyl chloride) as benchmarks. Mitigate risks by prioritizing derivatives with lower mutagenicity indices .

Q. What strategies enhance the stability of this compound during storage and handling?

- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent photolytic and oxidative degradation. Avoid prolonged exposure to moisture by using desiccants. Monitor stability via periodic HPLC analysis. For lab handling, pre-cool equipment when working in solution to minimize thermal decomposition .

Q. How does the electronic configuration of the amide group influence the compound’s reactivity?

- Methodological Answer : In N-(alkoxy)-N-(acyloxy)benzamides, the nitrogen adopts an sp³ hybridized state due to diminished resonance with the carbonyl group. This pyramidalization increases susceptibility to nucleophilic attack at the acyloxy moiety. Anomeric effects between the alkoxy lone pair and σ* orbital of the N-acyloxy bond further stabilize transition states. Computational studies (DFT calculations) can map electron density distributions to predict reactivity patterns .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Design a library of analogs with systematic substitutions (e.g., varying alkoxy chain lengths or introducing halogens). Use multivariate analysis to correlate structural features (logP, polar surface area) with biological activity (IC50 values). Employ kinetic studies to assess metabolic stability in microsomal assays. Cross-validate SAR findings with X-ray crystallography or molecular docking to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.